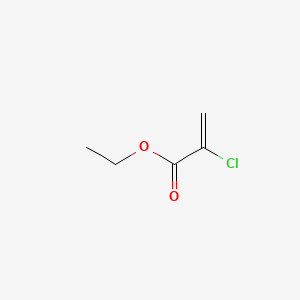
Ethyl 2-chloroacrylate
Cat. No. B1594702
Key on ui cas rn:
687-46-7
M. Wt: 134.56 g/mol
InChI Key: CVUNPKSKGHPMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04261728
Procedure details


A solution of 40.4 g (0.30 mol) of ethyl 2-chloroacrylate and 2.14 g (0.010 mol) of 5-(p-chlorophenyl)-1,3,4-oxathiazole-2-one in 75 g of o-dichlorobenzene was held at reflux (165°-175°) for 55 minutes, at which time gas chromatography analysis indicated about 70% reaction. The reaction mixture was allowed to cool, and the supernatant was decanted from polymeric ester. Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials thus obtained gave 0.30 g (16%) of ethyl 3-(p-chlorophenyl)-4-isothiazolecarboxylate, m.p. 69°-70°, and 0.31 g (17%) of ethyl 3-(p-chlorophenyl)-5-isothiazolecarboxylate, m.p. 87°-89°.



Yield
16%

Yield
17%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2](=[CH2:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2O[C:19](=O)[S:18][N:17]=2)=[CH:12][CH:11]=1>ClC1C=CC=CC=1Cl>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:19][S:18][N:17]=2)=[CH:14][CH:15]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:8]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:18][N:17]=2)=[CH:12][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)=C
|
Step Two
|
Name
|
|
|
Quantity
|
2.14 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(O1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux (165°-175°) for 55 minutes
|
|
Duration
|
55 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
about 70% reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the supernatant was decanted from polymeric ester
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC=C1C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.3 g | |
| YIELD: PERCENTYIELD | 16% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(=C1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.31 g | |
| YIELD: PERCENTYIELD | 17% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04261728
Procedure details


A solution of 40.4 g (0.30 mol) of ethyl 2-chloroacrylate and 2.14 g (0.010 mol) of 5-(p-chlorophenyl)-1,3,4-oxathiazole-2-one in 75 g of o-dichlorobenzene was held at reflux (165°-175°) for 55 minutes, at which time gas chromatography analysis indicated about 70% reaction. The reaction mixture was allowed to cool, and the supernatant was decanted from polymeric ester. Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials thus obtained gave 0.30 g (16%) of ethyl 3-(p-chlorophenyl)-4-isothiazolecarboxylate, m.p. 69°-70°, and 0.31 g (17%) of ethyl 3-(p-chlorophenyl)-5-isothiazolecarboxylate, m.p. 87°-89°.



Yield
16%

Yield
17%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2](=[CH2:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2O[C:19](=O)[S:18][N:17]=2)=[CH:12][CH:11]=1>ClC1C=CC=CC=1Cl>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:19][S:18][N:17]=2)=[CH:14][CH:15]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:8]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:18][N:17]=2)=[CH:12][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)=C
|
Step Two
|
Name
|
|
|
Quantity
|
2.14 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(O1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux (165°-175°) for 55 minutes
|
|
Duration
|
55 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
about 70% reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the supernatant was decanted from polymeric ester
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC=C1C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.3 g | |
| YIELD: PERCENTYIELD | 16% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(=C1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.31 g | |
| YIELD: PERCENTYIELD | 17% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
